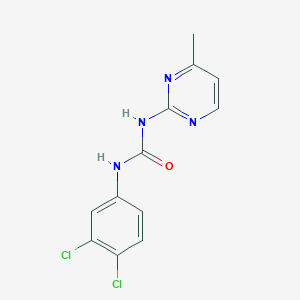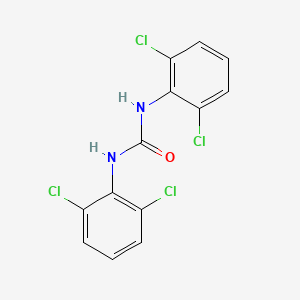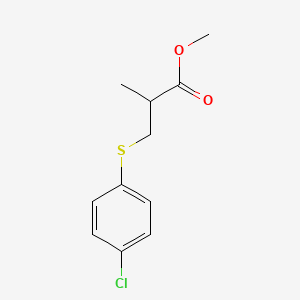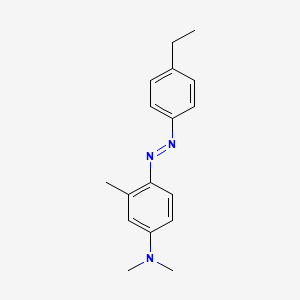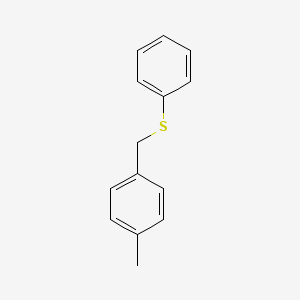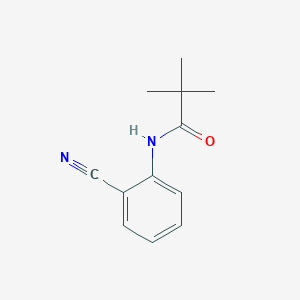
Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate is a complex organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
The synthesis of Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Amidation: The propanamido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique electronic properties can be exploited in the development of organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industrial Applications: It may serve as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl group can participate in redox reactions, while the furan ring may interact with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar compounds to Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate include other furan derivatives with different substituents. For example:
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar structure but with a fluorine atom instead of a nitro group, which may alter its reactivity and biological activity.
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
853329-88-1 |
|---|---|
Formule moléculaire |
C16H16N2O6 |
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
methyl 2-[3-[5-(3-nitrophenyl)furan-2-yl]propanoylamino]acetate |
InChI |
InChI=1S/C16H16N2O6/c1-23-16(20)10-17-15(19)8-6-13-5-7-14(24-13)11-3-2-4-12(9-11)18(21)22/h2-5,7,9H,6,8,10H2,1H3,(H,17,19) |
Clé InChI |
VHJWSBGZAOEBFS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)CCC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


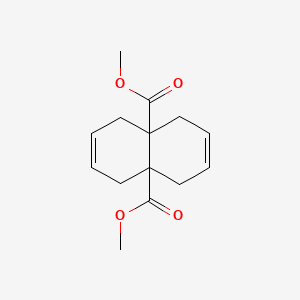
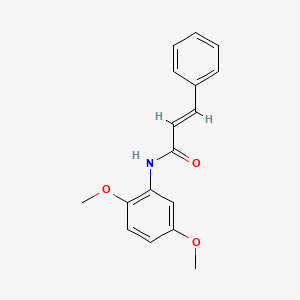
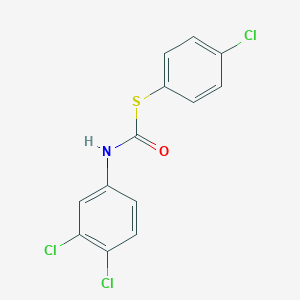
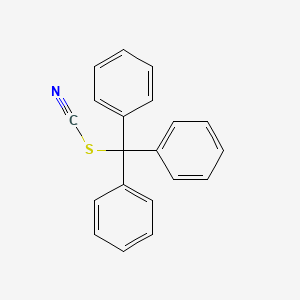
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
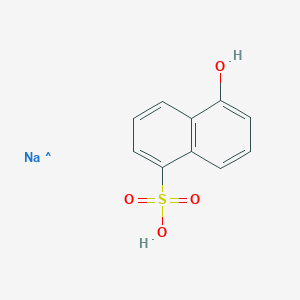

![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
